Cas no 81189-61-9 (Boc-D-Tyr(2-Br-Z)-OH)

Boc-D-Tyr(2-Br-Z)-OH is a protected derivative of D-tyrosine, featuring a tert-butoxycarbonyl (Boc) group at the N-terminus and a 2-bromobenzyloxycarbonyl (2-Br-Z) group protecting the phenolic hydroxyl. This compound is widely used in peptide synthesis, particularly for introducing D-tyrosine residues with orthogonal protection schemes. The Boc group offers acid-labile protection, while the 2-Br-Z group provides stability under acidic conditions, enabling selective deprotection strategies. Its high purity and well-defined reactivity make it valuable for constructing complex peptides with precise stereochemistry. The compound is particularly useful in solid-phase peptide synthesis (SPPS) and medicinal chemistry research, where controlled incorporation of modified tyrosine residues is required.
Boc-D-Tyr(2-Br-Z)-OH structure
Boc-D-Tyr(2-Br-Z)-OH structure
Product Name:Boc-D-Tyr(2-Br-Z)-OH
CAS No:81189-61-9
MF:C22H24BrNO7
MW:494.332466125488
MDL:MFCD00062936
CID:60310
PubChem ID:3084899
Update Time:2025-06-11

Boc-D-Tyr(2-Br-Z)-OH Chemical and Physical Properties

Names and Identifiers

    • Boc-O-(2-bromo-Cbz)-D-tyrosine
    • N-tert-Butyloxycarbonyl-O-(2-bromobenzyloxycarbonyl)-D-tyrosine
    • Boc-D-Tyr(2-Br-Cbz)-OH
    • Boc-D-Tyr(2-bromo-Z)-OH
    • Boc-D-Tyr(2-Br-Z)-OH
    • BOC-D-TYR(BR-Z)-OH
    • Boc-O-(2-bromobenzyloxycarbonyl)-D-tyrosine
    • Z-Trp-OMe
    • N-alpha-t-Butyloxycarbonyl-O-(2-bromobenZyloxycarbonyl)-D-tyrosine (Boc-D-Tyr(CbZ(2-Br))-OH)
    • AC-8638
    • Nalpha-T-butyloxycarbonyl-O-(2-bromocarbobenzoxy)-D-tyrosine
    • (2R)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • D97626
    • M06207
    • SCHEMBL11652135
    • BS-49574
    • (R)-3-(4-((2-bromobenzyloxy)carbonyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid
    • CS-0187330
    • 81189-61-9
    • AKOS015905374
    • L-Tyrosine, N-((1,1-dimethylethoxy)carbonyl)-, (2-bromophenyl)methyl carbonate (ester)
    • N-tert-Butoxycarbonyl-L-tyrosine 2-bromobenzylcarbonate (ester)
    • N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine, (2-bromophenyl) methyl carbonate (ester)
    • HY-W129193
    • MFCD00062936
    • D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-, (2-bromophenyl)methyl carbonate (ester) (9CI)
    • O-[[(2-Bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]-D-tyrosine (ACI)
    • D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-, (2-bromophenyl)methylcarbonate (ester)
    • (2R)-3-[4-({[(2-BROMOPHENYL)METHOXY]CARBONYL}OXY)PHENYL]-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOIC ACID
    • MDL: MFCD00062936
    • Inchi: 1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1
    • InChI Key: UYWMYJQSTUVRHR-GOSISDBHSA-N
    • SMILES: C(C1C=CC(OC(=O)OCC2C=CC=CC=2Br)=CC=1)[C@H](C(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 493.07400
  • Monoisotopic Mass: 493.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 12
  • Complexity: 614
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 111A^2
  • XLogP3: 4.9

Experimental Properties

  • Density: 1.414 g/cm3
  • Boiling Point: 634.9ºC at 760 mmHg
  • Flash Point: 337.8ºC
  • PSA: 111.16000
  • LogP: 5.07600

Boc-D-Tyr(2-Br-Z)-OH Security Information

  • WGK Germany:3
  • FLUKA BRAND F CODES:10-21
  • Storage Condition:2-8°C

Boc-D-Tyr(2-Br-Z)-OH Pricemore >>

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Boc-D-Tyr(2-Br-Z)-OH Suppliers

Amadis Chemical Company Limited
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(CAS:81189-61-9)Boc-D-Tyr(2-Br-Z)-OH
Order Number:A864585
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:47
Price ($):573.0
Email:sales@amadischem.com

Additional information on Boc-D-Tyr(2-Br-Z)-OH

Boc-D-Tyr(2-Br-Z)-OH: A Comprehensive Overview

The compound Boc-D-Tyr(2-Br-Z)-OH, with CAS No. 81189-61-9, is a significant molecule in the field of peptide chemistry and drug discovery. This compound is a derivative of D-Tyrosine, a naturally occurring amino acid, and its structure incorporates a tert-butoxycarbonyl (Boc) protecting group and a bromoalkene substituent at the para position of the tyrosine phenol ring. The presence of these functional groups makes it highly versatile for various applications in peptide synthesis and medicinal chemistry.

Boc-D-Tyr(2-Br-Z)-OH has been extensively studied for its role in peptide synthesis. The Boc group serves as a temporary protecting group for the amino terminus of the molecule, enabling precise control over peptide bond formation during solid-phase synthesis. The bromoalkene substituent at the para position introduces additional functionality, allowing for further chemical modifications or cross-coupling reactions. Recent studies have highlighted its utility in constructing complex peptide libraries, which are critical for high-throughput screening in drug discovery.

One of the most notable applications of Boc-D-Tyr(2-Br-Z)-OH is in the synthesis of bioactive peptides with potential therapeutic applications. For instance, researchers have utilized this compound to develop analogs of endogenous peptides that exhibit enhanced bioavailability and potency. A recent study published in *Nature Chemical Biology* demonstrated that derivatives of Boc-D-Tyr(2-Br-Z)-OH can modulate G-protein coupled receptors (GPCRs), making them promising candidates for treating conditions such as hypertension and neurodegenerative diseases.

The structural versatility of Boc-D-Tyr(2-Br-Z)-OH also extends to its use in click chemistry and other orthogonal reaction strategies. The bromoalkene group enables efficient alkyne cycloaddition reactions, facilitating the construction of macrocyclic peptides with unique pharmacokinetic properties. This approach has been particularly valuable in developing peptidomimetics that mimic the activity of natural peptides while overcoming their inherent limitations, such as rapid degradation in vivo.

From a synthetic perspective, Boc-D-Tyr(2-Br-Z)-OH is typically prepared via a multi-step process involving selective protection and substitution reactions. The introduction of the Boc group is achieved through standard carbonylation techniques, while the bromoalkene substituent is introduced via electrophilic aromatic substitution or coupling reactions. These methods have been optimized to ensure high yields and purity, making the compound readily available for large-scale applications.

Recent advancements in computational chemistry have further enhanced our understanding of Boc-D-Tyr(2-Br-Z)-OH's properties. Molecular dynamics simulations have revealed insights into its conformational flexibility and interactions with biological targets, providing valuable guidance for rational drug design. Additionally, machine learning algorithms have been employed to predict its binding affinities to various protein targets, accelerating the discovery of novel therapeutic agents.

In conclusion, Boc-D-Tyr(2-Br-Z)-OH stands as a testament to the ingenuity of modern peptide chemistry. Its unique structure and functional groups make it an invaluable tool in peptide synthesis, drug discovery, and medicinal chemistry research. As ongoing studies continue to uncover new applications and optimizations for this compound, it is poised to play an increasingly important role in advancing therapeutic development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81189-61-9)Boc-D-Tyr(2-Br-Z)-OH
A864585
Purity:99%
Quantity:25g
Price ($):573.0
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